N-mesityl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities . They have wide applicability in medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo .Molecular Structure Analysis
1,8-Naphthyridines are considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis
The reaction of 2-aminonicotinaldehyde, Meldrum’s acid, and alcohols in the presence of anhydrous FeCl 3 produces 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates .Scientific Research Applications
Photocatalytic Applications
The efficiency of mesityl-containing naphthyridine derivatives in photocatalysis, particularly in photooxygenation reactions, demonstrates their utility in organic synthesis. For instance, the visible-light irradiation of mesityl-acridinium derivatives in the presence of alkenes and molecular oxygen leads to singlet oxygen addition products, highlighting the dual sensitizer capability of these compounds for both singlet oxygen formation and electron-transfer reactions (Griesbeck & Cho, 2007).
Antimicrobial and Anticancer Activities
Naphthyridine-3-carboxamide derivatives have shown significant antimicrobial properties, underscoring their potential in developing new antimicrobial agents. A study on chiral linear carboxamides with incorporated peptide linkage, including the 7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide, highlights their synthesized structures and antimicrobial testing results (Khalifa et al., 2016). Furthermore, derivatives of benzo[b][1,6]naphthyridine have been extended to exhibit potent cytotoxicity against cancer cell lines, suggesting their promise in cancer therapy research (Deady et al., 2005).
Synthesis and Characterization of Derivatives
The synthesis of mesityl-acridine and naphthyridine derivatives has been a topic of interest for their potential applications in medicinal chemistry and material science. Studies on the synthesis of methyl mesityl-aryl-acridine derivatives and their structural characterization provide insights into their chemical properties and potential applications (Kozlov, 2011).
Anti-inflammatory and Analgesic Activities
Derivatives of 1,8-naphthyridine-3-carboxamide have been synthesized and evaluated for their anti-inflammatory and analgesic activities, showing significant potential in developing new therapeutic agents. Studies on propargyl-linked derivatives indicate high cytotoxicity against cancer cell lines and significant anti-inflammatory activity, highlighting their dual functional potential (Kumar et al., 2009).
Mechanism of Action
1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in medicinal chemistry and materials science, and the development of methods for their synthesis has been of considerable interest .
1,8-Naphthyridines have been found to have a wide range of biological activities. For example, Gemifloxacin, a compound containing a 1,8-naphthyridine core, has reached the drug market for the treatment of bacterial infections .
Future Directions
Properties
IUPAC Name |
1-methyl-2-oxo-N-(2,4,6-trimethylphenyl)-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-11-8-12(2)16(13(3)9-11)21-18(23)15-10-14-6-5-7-20-17(14)22(4)19(15)24/h5-10H,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKLWHBCRKQVNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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